A Technical Guide to 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone: A Key Building Block in Modern Medicinal Chemistry
A Technical Guide to 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. When appended to a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylpyridine core becomes a high-value building block for creating novel chemical entities. This guide provides an in-depth technical overview of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS No. 944904-85-2), a versatile ketone derivative poised for extensive application in drug discovery and development.
The presence of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functionalities, thereby affecting receptor binding affinity.[1] This guide will delve into the fundamental properties, synthesis, reactivity, and safety considerations of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Structural Characteristics
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone is a solid at room temperature, with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol .[2] While specific experimental data for this particular isomer is not extensively reported, the properties of closely related isomers provide valuable context for its handling and reactivity.
| Property | Value | Source |
| CAS Number | 944904-85-2 | [2] |
| Molecular Formula | C8H6F3NO | [2] |
| Molecular Weight | 189.14 g/mol | [2] |
| Appearance | White to light yellow solid | Predicted, based on isomers[3] |
| Boiling Point | 233.7±40.0 °C (Predicted) | [3] (for 6-CF3 isomer) |
| Density | 1.280±0.06 g/cm3 (Predicted) | [3] (for 6-CF3 isomer) |
| pKa | -1.24±0.22 (Predicted) | [3] (for 6-CF3 isomer) |
The structure, featuring an acetyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, presents two key reactive sites: the ketone carbonyl and the electron-deficient aromatic ring. This dual functionality is the foundation of its utility as a synthetic intermediate.
Synthesis of Trifluoromethyl-Substituted Pyridine Ethanones: A Representative Protocol
Experimental Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[3]
Starting Materials:
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2-Trifluoromethyl-5-bromopyridine
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sec-Butyllithium (sec-BuLi) in cyclohexane (0.91 M)
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N,N-dimethylacetamide
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Diethyl ether (Et2O)
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Water
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Magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Pentane
-
Ether
Step-by-Step Procedure:
-
Dissolve 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol) in diethyl ether (50 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add sec-BuLi (0.91 M in cyclohexane, 24 mL, 22 mmol) to the cooled solution. Stir for 10 minutes at -78 °C.
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In a separate flask, dissolve N,N-dimethylacetamide (2.3 mL, 24 mmol) in diethyl ether (10 mL).
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Add the N,N-dimethylacetamide solution dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring the mixture into water (100 mL).
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter and carefully evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a pentane/ether (9/1) mixture.
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The final product, 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone, is obtained as a light yellow solid (2.3 g, 54% yield).[3]
To synthesize the target compound, 1-(5-(trifluoromethyl)pyridin-3-yl)ethanone, this protocol would be adapted by starting with 3-bromo-5-(trifluoromethyl)pyridine.
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone stems from the reactivity of its ketone and trifluoromethyl-substituted pyridine functionalities. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen renders the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common than in more activated systems. The ketone group, however, provides a rich platform for a variety of chemical transformations.
Key Reactions and Transformations:
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH4). This alcohol can then be used in further synthetic manipulations, such as ether or ester formation.
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Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions. This allows for the construction of larger and more complex carbon skeletons.
-
Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceutical agents.
-
Asymmetric Synthesis: Chiral reduction of the ketone can provide access to enantiomerically pure secondary alcohols, which are often crucial for achieving stereospecific interactions with biological targets.
The trifluoromethylpyridine moiety is a key component in a number of biologically active compounds. For instance, related structures are being investigated as GPR119 agonists, which have potential for the treatment of type 2 diabetes and other metabolic disorders.[3] Furthermore, the trifluoromethylpyridine scaffold is a common feature in molecules targeting the central nervous system.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(5-(trifluoromethyl)pyridin-3-yl)ethanone (CAS 944904-85-2) is not widely available. However, based on the known hazards of similar fluorinated aromatic ketones, appropriate precautions should be taken.
-
Hazard Statements (Anticipated): Based on related compounds, this substance may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive ketone handle and a metabolically robust, electron-withdrawing trifluoromethylpyridine core provides a powerful platform for the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is emerging, established synthetic protocols and the known reactivity of its functional groups offer a clear roadmap for its effective utilization. As the demand for sophisticated, fluorinated intermediates continues to grow, 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone is set to play an increasingly important role in the development of next-generation pharmaceuticals.
References
-
Appretech Scientific Limited. 1-(5-(trifluoromethyl)pyridin-3-yl)ethan-1-one. [Link]
-
PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. [Link]
-
American Elements. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. Buy 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (EVT-11944119) [evitachem.com]
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